Collagen proline hydroxylase inhibitor-1
Overview
Description
Collagen proline hydroxylase inhibitor-1 is a compound that targets collagen prolyl 4-hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of collagen, a major component of the extracellular matrix. By inhibiting this enzyme, this compound can potentially modulate collagen deposition and has implications in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitor-1 typically involves the use of α-ketoglutarate-dependent dioxygenase pathways. The reaction conditions often require the presence of molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate .
Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening assays to identify potential inhibitors from large chemical libraries. These methods often utilize recombinant expression systems to produce the enzyme and its inhibitors .
Chemical Reactions Analysis
Types of Reactions: Collagen proline hydroxylase inhibitor-1 primarily undergoes hydroxylation reactions. The enzyme catalyzes the hydroxylation of proline residues in collagen, which is crucial for the stability of the collagen triple helix .
Common Reagents and Conditions: The common reagents used in these reactions include molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate. The reaction conditions typically involve maintaining a specific temperature and pH to ensure optimal enzyme activity .
Major Products: The major product formed from these reactions is hydroxyproline, which is essential for the stability and function of collagen .
Scientific Research Applications
Collagen proline hydroxylase inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used to study the hydroxylation process and the role of proline residues in collagen stability.
Medicine: this compound has potential therapeutic applications in treating diseases related to collagen deposition, such as fibrosis and cancer
Industry: The compound is used in the production of recombinant collagen for various industrial applications, including tissue engineering and drug delivery
Mechanism of Action
Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .
Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .
Comparison with Similar Compounds
- Inhibitors targeting P4HA1
- Inhibitors targeting P4HA2
- Inhibitors targeting P4HA3
- Matrix metalloproteinase inhibitors (MMPs) that affect collagen degradation
Uniqueness: Collagen proline hydroxylase inhibitor-1 is unique in its specificity for collagen prolyl 4-hydroxylase, making it a valuable tool for studying collagen metabolism and its implications in various diseases .
Properties
IUPAC Name |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVDDAVQSIBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432725 | |
Record name | Collagen proline hydroxylase inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223663-32-9 | |
Record name | Collagen proline hydroxylase inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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